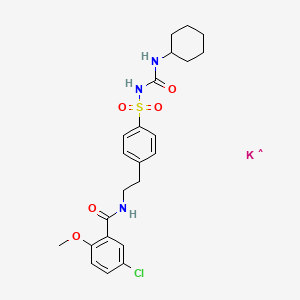
Glyburide (potassium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グリブライド(カリウム塩)は、主に2型糖尿病の治療に使用される第2世代スルホニル尿素系薬剤です。 膵臓のβ細胞からのインスリン分泌を刺激することにより作用し、血糖値の制御を助けます 。 グリブライド(カリウム塩)は、メトホルミンなどの第一選択薬で管理できない患者において有効性が高いことが知られています .
作用機序
グリブライド(カリウム塩)は、膵臓のβ細胞のATP感受性カリウムチャネル(K_ATP)に結合し、それを阻害することで効果を発揮します 。 この阻害により、細胞膜の脱分極が起こり、電位依存性カルシウムチャネルが開き、その結果、インスリン分泌が増加します 。 主要な分子標的は、K_ATPチャネルのスルホニル尿素受容体1(SUR1)サブユニットです .
類似化合物の比較
類似化合物
グリメピリド: 作用機序は似ていますが、薬物動態特性が異なる別の第2世代スルホニル尿素系薬剤.
グリピジド: グリブライドに比べて作用発現が速い、短時間作用型スルホニル尿素系薬剤.
トルブタミド: 作用時間が短い、第1世代スルホニル尿素系薬剤.
独自性
グリブライド(カリウム塩)は、作用時間が長く、インスリン分泌を刺激する力が高いという点で、独自性があります 。 特に、第一選択薬で達成できる範囲を超えた血糖値の制御を必要とする2型糖尿病患者に有効です .
生化学分析
Biochemical Properties
Glyburide (potassium salt) interacts with ATP-sensitive potassium channels on beta cells, leading to an increase in intracellular potassium and calcium ion concentrations . This interaction triggers insulin secretion, playing a crucial role in the biochemical reactions associated with glucose regulation .
Cellular Effects
Glyburide (potassium salt) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to insulin secretion . In the context of diabetes mellitus type II, Glyburide (potassium salt) helps improve glycemic control .
Molecular Mechanism
The molecular mechanism of action of Glyburide (potassium salt) involves the inhibition of ATP-sensitive potassium channels on beta cells . This inhibition leads to an increase in intracellular potassium and calcium ion concentrations, which in turn stimulates insulin secretion .
Temporal Effects in Laboratory Settings
While specific temporal effects of Glyburide (potassium salt) in laboratory settings are not fully detailed in the search results, it is known that Glyburide has a long duration of action as it is given once daily .
Dosage Effects in Animal Models
In animal models, Glyburide (potassium salt) has been shown to reduce bacterial dissemination in a mouse model of melioidosis . The effects of different dosages of Glyburide (potassium salt) in animal models are not fully detailed in the search results.
Metabolic Pathways
Glyburide (potassium salt) is involved in the metabolic pathway related to insulin secretion . It interacts with ATP-sensitive potassium channels, a key component in this pathway .
Transport and Distribution
Glyburide (potassium salt) and its metabolites are transported and distributed within cells and tissues through multiple mechanisms. These include hepatic uptake mediated by organic anion–transporting polypeptides and basolateral and biliary efflux by P-glycoprotein, breast cancer resistance protein, and multidrug resistance–associated proteins .
Subcellular Localization
The specific subcellular localization of Glyburide (potassium salt) is not fully detailed in the search results. Given its role in inhibiting ATP-sensitive potassium channels on beta cells, it is likely that it localizes to the cell membrane where these channels are present .
準備方法
合成経路と反応条件
グリブライド(カリウム塩)の合成には、5-クロロ-2-メトキシ安息香酸と2-アミノエチルベンゼンスルホンアミドを反応させて中間体を形成し、続いてシクロヘキシルイソシアネートと反応させることでグリブライドが生成されます 。 カリウム塩は、制御された条件下でグリブライドを水酸化カリウムで中和することにより得られます .
工業生産方法
グリブライド(カリウム塩)の工業生産は、通常、前述の合成経路を用いた大規模合成によって行われます。 プロセスは、高収率と高純度を実現するために最適化されており、厳格な品質管理を実施することで、一貫性と安全性を確保しています .
化学反応の分析
反応の種類
グリブライド(カリウム塩)は、次のような様々な化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
酸化: スルホキシドおよびスルホン.
還元: アミン誘導体.
置換: 様々な置換スルホニル尿素誘導体.
科学研究への応用
グリブライド(カリウム塩)は、幅広い科学研究への応用があります。
科学的研究の応用
Glyburide (potassium salt) has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Glimepiride: Another second-generation sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glipizide: A short-acting sulfonylurea with a faster onset of action compared to glyburide.
Tolbutamide: A first-generation sulfonylurea with a shorter duration of action.
Uniqueness
Glyburide (potassium salt) is unique due to its long duration of action and high potency in stimulating insulin secretion . It is particularly effective in patients with type 2 diabetes who require additional glycemic control beyond what is achieved with first-line therapies .
特性
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNANLGKVVVAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClKN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52169-36-5 |
Source


|
| Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,propylester,(1S)-(9CI)](/img/new.no-structure.jpg)
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
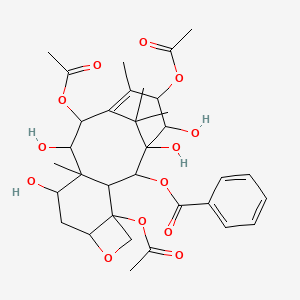
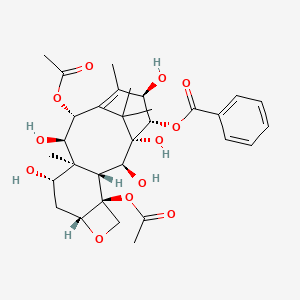

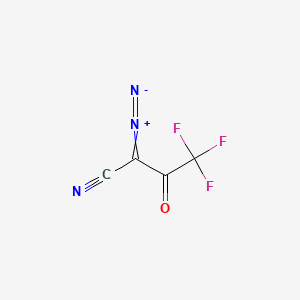
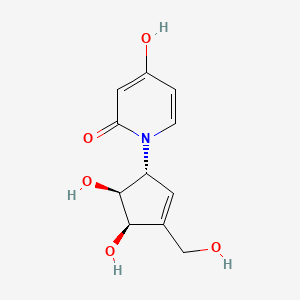

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

